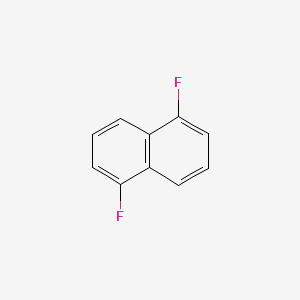

1,5-Difluoronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-difluoronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXPZIRHSTXGTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2F)C(=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348770 | |

| Record name | 1,5-difluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315-58-2 | |

| Record name | 1,5-difluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure, Bonding, and Electronic Characteristics

Semiempirical Quantum Chemical Methods

Semiempirical quantum chemical methods, which are derived from Hartree-Fock theory through systematic approximations, offer a computationally efficient alternative to ab initio calculations for predicting molecular properties. nih.gov These methods are significantly faster, allowing for the study of large molecular systems and extensive conformational sampling. nih.gov Among these, Recife Model 1 (RM1) has emerged as a robust method for systems relevant to organic chemistry, biochemistry, and pharmaceutical research. sparkle.pro.brscielo.br

RM1 is a reparameterization of the Austin Model 1 (AM1) and generally provides superior results compared to both AM1 and Parametric Model 3 (PM3) for organic and biological molecules. nih.govsparkle.pro.br The parameterization of RM1 was carried out to reproduce experimental data for enthalpies of formation, dipole moments, ionization potentials, and molecular geometries (bond lengths and angles). scielo.br This has made RM1 a valuable tool for predicting the structural, energetic, and electronic properties of various chemical systems. scielo.brscielo.br

The utility of semiempirical methods like RM1 lies in their balance of computational speed and accuracy. For instance, calculations for 1,8-dichloronaphthalene (B1584820) at the B3LYP/6-311++G(d,p) level of theory required approximately 1.5 hours, while the same tasks using PM6 and RM1 methods took only 2.5 and 1.2 minutes, respectively. researchgate.net This efficiency is crucial for high-throughput screening and the generation of molecular descriptors for Quantitative Structure-Property Relationship (QSPR) models. researchgate.net

In the context of fluorinated aromatic compounds like 1,5-Difluoronaphthalene, RM1 can be employed to predict a range of properties. While specific research focusing exclusively on the RM1 modeling of 1,5-Difluoronaphthalene is not extensively documented in publicly available literature, the performance of RM1 for related halogenated compounds suggests its applicability. For a set of 1,373 compounds containing elements including H, C, N, O, and F, the average unsigned error (AUE) for heats of formation with RM1 was found to be 5.0 kcal mol⁻¹, which is comparable to or better than other semiempirical and even some DFT methods. researchgate.netscispace.com

Predictive Capabilities of RM1 and Related Semiempirical Methods

| Property | Average Unsigned Error (AUE) | Method | Notes |

| Heats of Formation | 5.77 kcal mol⁻¹ | RM1 | Compared to 11.15 for AM1 and 7.98 for PM3. scielo.br |

| 5.0 kcal mol⁻¹ | RM1 | For a subset of 1,373 compounds including F. researchgate.netscispace.com | |

| Dipole Moments | 0.34 D | RM1 | Compared to 0.37 for AM1 and 0.38 for PM3. scielo.br |

| Ionization Potentials | 0.45 eV | RM1 | Compared to 0.60 for AM1 and 0.55 for PM3. scielo.br |

| Interatomic Distances | 0.027 Å | RM1 | Compared to 0.036 for AM1 and 0.029 for PM3. scielo.br |

This table presents a summary of the average unsigned errors for various properties calculated using the RM1 method in comparison to other semiempirical methods, demonstrating its predictive accuracy.

Studies have shown that QSPR models developed using descriptors from RM1 and PM6 calculations can achieve a quality similar to those based on more computationally expensive DFT (B3LYP) descriptors. researchgate.net The descriptors often used in these models include mean polarizability, dipole moment, and HOMO/LUMO energies, all of which can be efficiently calculated using RM1. researchgate.net

Furthermore, the conformational analysis of flexible molecules and the study of transition states in chemical reactions are areas where RM1 has been successfully applied. scielo.br For instance, it has been used to investigate reaction pathways and provide valuable energetic and geometrical information for various organic compounds. scielo.br Given the symmetrical nature of 1,5-Difluoronaphthalene, RM1 could be effectively used to model its molecular geometry and electronic properties, providing insights into its reactivity and intermolecular interactions.

While direct experimental or high-level theoretical data for comparison with RM1 predictions for 1,5-Difluoronaphthalene would be necessary for a definitive validation, the established performance of the method for a wide range of organic molecules, including those containing fluorine, supports its utility in the predictive modeling of this compound. scielo.brresearchgate.net

Chemical Reactivity and Mechanistic Pathways of 1,5 Difluoronaphthalene and Analogs

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. In fluorinated naphthalenes, the fluorine atoms act as deactivating groups due to their strong inductive electron-withdrawing effect, while also being ortho-, para-directing due to resonance effects involving their lone pairs.

The directing effects of the two fluorine atoms in 1,5-difluoronaphthalene govern the position of substitution for incoming electrophiles. Fluorine, like other halogens, is an ortho-, para-director. libretexts.org In the case of 1,5-difluoronaphthalene, the molecule has a high degree of symmetry. The positions ortho to the fluorine atoms are the 2, 4, 6, and 8 positions. The para positions are the 4 and 8 positions (relative to the C1 and C5 fluorine atoms, respectively).

In general, for naphthalene (B1677914) systems, electrophilic attack is kinetically favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the arenium ion intermediate formed from α-attack is more stabilized by resonance, allowing one of the aromatic rings to remain fully intact in some resonance structures. youtube.com

For 1,5-difluoronaphthalene, the fluorine atoms deactivate the ring they are attached to. Therefore, electrophilic substitution is expected to occur on the other ring. The most likely positions for electrophilic attack are the C4 and C8 positions, which are para to the fluorine atoms and are also α-positions of the naphthalene ring system. Attack at the C2, C3, C6, and C7 positions (β-positions) would be less favored.

Studies on related compounds support this prediction. For instance, the nitration of 1-nitronaphthalene, which also has a deactivating group at C1, yields a mixture of 1,5- and 1,8-dinitronaphthalene, demonstrating substitution on the unsubstituted ring. google.comumanitoba.ca Similarly, nitration of 2,3-difluoronaphthalene (B11919492) results predominantly in substitution at the C1 position (an α-position) to give 6,7-difluoro-1-nitronaphthalene. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1,5-Difluoronaphthalene

| Position of Attack | Relationship to Fluorine | Naphthalene Position Type | Expected Favorability | Rationale |

|---|---|---|---|---|

| 4, 8 | para | α | Most Favored | Activation by resonance from fluorine and inherent α-selectivity of naphthalene. |

| 2, 6 | ortho | β | Less Favored | Deactivated by proximity to fluorine and less stable β-arenium ion. |

The fluorine substituents have a profound impact on both the kinetics and thermodynamics of electrophilic aromatic substitution reactions.

Kinetics: The strong electron-withdrawing inductive effect of the fluorine atoms deactivates the naphthalene ring system, making it less nucleophilic. This leads to a slower reaction rate for electrophilic aromatic substitution compared to unsubstituted naphthalene. The activation energy for the formation of the arenium ion intermediate is increased. libretexts.org Kinetic studies of electrophilic fluorination on aromatic compounds have shown small deuterium (B1214612) isotope effects (kH/kD ≈ 1), which indicates that the formation of the Wheland intermediate (arenium ion) is the rate-determining step, not its subsequent deprotonation. researchgate.netresearchgate.net This is consistent with a polar S(E)Ar mechanism. researchgate.net

Thermodynamics: The stability of the resulting isomers is subject to thermodynamic control. In some EAS reactions, such as the sulfonation of naphthalene, the reaction is reversible. stackexchange.com At lower temperatures, the kinetically controlled product is favored (the one that forms fastest), while at higher temperatures, the thermodynamically controlled product (the most stable one) predominates. stackexchange.comwolfram.com For 1,5-difluoronaphthalene, steric hindrance between the incoming electrophile and the peri-hydrogen atoms (at C4 and C8) could influence the thermodynamic stability of the products. The isomer with the least steric strain would be the most thermodynamically stable.

Regioselectivity and Isomer Distribution

Nucleophilic Substitution Reactions

While electrophilic substitution is common for many aromatic compounds, the presence of electron-withdrawing fluorine atoms makes 1,5-difluoronaphthalene susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the aromatic ring, and one of the fluorine atoms acts as a leaving group.

The SNAr mechanism typically proceeds through a two-step process involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the fluorine atoms helps to stabilize this negatively charged intermediate, thereby facilitating the reaction. Fluorine is an effective leaving group in SNAr reactions.

Common nucleophiles used in these reactions include alkoxides, amines, and thiols. For example, 1,5-difluoronaphthalene can react with sodium methoxide (B1231860) (NaOMe) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to substitute one or both fluorine atoms with methoxy (B1213986) groups.

Table 2: General Conditions for Nucleophilic Substitution on 1,5-Difluoronaphthalene

| Reagent Type | Example | Solvent | General Outcome |

|---|---|---|---|

| Alkoxides | Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu) | DMSO, DMF | Replacement of one or both fluorine atoms with an alkoxy group. |

| Amines | Ammonia, Alkylamines | Polar aprotic solvents | Replacement of fluorine with an amino or alkylamino group. |

Oxidation and Reduction Chemistry of Fluorinated Naphthalene Systems

Fluorinated naphthalenes can undergo oxidation and reduction reactions, though these are generally less common than substitution reactions.

Reduction: The reduction of substituted fluoronaphthalenes is a useful synthetic tool. For example, if 1,5-difluoronaphthalene is first nitrated to introduce a nitro group, this group can then be reduced to an amino group using standard reducing agents like catalytic hydrogenation (H₂/Pd) or metals in acid (e.g., Sn/HCl). This is a key step in the synthesis of amino-substituted fluoronaphthalenes. The reduction of 1,5-dinitronaphthalene (B40199) is a known route to produce 1,5-diaminonaphthalene. ontosight.ai

Oxidation: The oxidation of the naphthalene ring system is more challenging due to its aromatic stability. Under strong oxidizing conditions, the ring can be cleaved. Theoretical studies on the oxidation of naphthalene by hydroxyl radicals suggest the initial formation of naphthol. researchgate.net By analogy, the oxidation of 1,5-difluoronaphthalene could potentially lead to the formation of difluoronaphthols or, with stronger oxidants, proceed to ring-opened products like difluorophthalic acids. The oxidation of 1,4-dichloronaphthalene (B155283) by Pseudomonas putida results in the formation of 3,6-dichlorosalicylate, indicating that biological systems can hydroxylate and cleave the rings of halogenated naphthalenes. asm.orgnih.gov

Cycloaddition Reactions as a Synthetic and Mechanistic Tool

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful methods for constructing cyclic and polycyclic systems. libretexts.org Fluorinated aromatic compounds can participate in these reactions as either the diene or the dienophile component.

The electronic properties of 1,5-difluoronaphthalene, with its electron-deficient character due to the fluorine atoms, suggest it could potentially act as a dienophile in Diels-Alder reactions with electron-rich dienes. Conversely, under certain conditions, a portion of the naphthalene system could function as a diene.

Studies on related compounds, such as 1,1-difluoronaphthalen-2(1H)-ones, have shown their utility as dienophiles in Diels-Alder reactions for the synthesis of complex, three-dimensional fluorinated structures. researchgate.net The rate and selectivity of these cycloadditions are significantly influenced by the substituents on the dienophile. researchgate.net The Diels-Alder reaction is a key strategy for accessing various fluorinated aromatic and heteroaromatic compounds through a cycloaddition-aromatization sequence. researchgate.net While specific examples involving 1,5-difluoronaphthalene as a reactant in cycloaddition are not prevalent in the literature, the principles of cycloaddition chemistry suggest its potential utility in this area for the synthesis of novel fluorinated polycyclic systems.

Enzyme-Mediated Biotransformation Pathways

The biotransformation of aromatic compounds by microorganisms is a significant area of research, with implications for bioremediation and biocatalysis. The microbial metabolism of naphthalene is well-characterized and typically initiated by a dioxygenase enzyme. nih.gov

For unsubstituted naphthalene, Pseudomonas species employ a naphthalene dioxygenase to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.gov This intermediate is then further metabolized through a series of enzymatic steps, leading to catechol, which is subsequently cleaved to enter central metabolism. nih.gov

It is plausible that the biotransformation of 1,5-difluoronaphthalene would follow a similar initial pathway. Microorganisms are known to metabolize fluorinated organic compounds. nih.gov Studies on the microbial oxidation of 1,4-dichloronaphthalene have shown that Pseudomonas putida can convert it to 3,6-dichlorosalicylate, demonstrating that the enzymatic machinery for naphthalene degradation can accommodate halogenated substrates. asm.orgnih.gov

A proposed pathway for 1,5-difluoronaphthalene would involve:

Dioxygenation: A naphthalene-type dioxygenase would attack one of the aromatic rings to form a cis-difluoro-dihydroxy-dihydronaphthalene.

Dehydrogenation: A dehydrogenase would then aromatize this intermediate to form a difluorodihydroxynaphthalene.

Ring Cleavage: A dioxygenase would cleave the hydroxylated ring, leading to a fluorinated analog of 2-hydroxy-2H-pyran-5-carboxylic acid.

Further Metabolism: Subsequent enzymatic reactions would process this ring-cleavage product, potentially leading to the release of fluoride (B91410) ions and the formation of intermediates that can enter central metabolic pathways.

Microbial systems have been successfully used as models for the metabolism of fluorinated drugs in mammals, highlighting their capacity to perform various transformations on fluorinated molecules. researchgate.net

Microbial Degradation Mechanisms of Halogenated Naphthalenes

The microbial degradation of halogenated naphthalenes, including fluorinated analogs, is a critical area of research due to the environmental persistence and potential toxicity of these compounds. While specific studies on 1,5-difluoronaphthalene are limited, the metabolic pathways are largely inferred from the extensive research on naphthalene and other halogenated derivatives, such as chlorinated and monofluorinated naphthalenes. The primary mechanism of aerobic bacterial degradation of these aromatic compounds is initiated by a multicomponent enzyme system known as naphthalene dioxygenase (NDO).

Naphthalene and its substituted forms are significant environmental pollutants, primarily originating from petroleum-based fuels, industrial chemicals, and pesticides. nih.gov A wide range of bacteria, particularly species of Pseudomonas, Mycobacterium, Rhodococcus, and Sphingomonas, have been identified for their ability to degrade naphthalene and its derivatives by utilizing them as a sole source of carbon and energy. nih.govoup.commdpi.com

The degradation process typically begins with the enzymatic attack on one of the aromatic rings. The NDO system catalyzes the dihydroxylation of the naphthalene ring, incorporating both atoms of molecular oxygen to form a cis-dihydrodiol. nih.govmdpi.com For substituted naphthalenes, the initial dioxygenase attack can be influenced by the position and nature of the halogen substituent. Following the initial dihydroxylation, a dehydrogenase enzyme converts the cis-dihydrodiol to the corresponding dihydroxynaphthalene. nih.govmdpi.com

This dihydroxylated intermediate is then a substrate for a ring-cleavage dioxygenase, which opens the aromatic ring. nih.gov The subsequent steps, often referred to as the "upper pathway," involve a series of enzymatic reactions that further break down the molecule, eventually leading to central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.govnih.gov The genes encoding these catabolic enzymes are often located on plasmids, such as the well-studied NAH7 plasmid in Pseudomonas putida. oup.com

In the case of halogenated naphthalenes, the position of the halogen atom is crucial. For instance, with monochloronaphthalenes, bacteria can initiate degradation, leading to the formation of chlorinated salicylic (B10762653) acids. mdpi.com The efficiency of these enzymatic transformations can, however, be lower for halogenated substrates compared to unsubstituted naphthalene. nih.govasm.org The strong carbon-fluorine bond, in particular, can pose a challenge for microbial enzymes, although many are still capable of processing fluorinated compounds. researchgate.net

Fungi, especially white-rot fungi, also demonstrate the ability to degrade polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives through the action of extracellular ligninolytic enzymes like laccases and peroxidases. researchgate.net These enzymes have a broad substrate specificity and can initiate the degradation of these complex molecules. researchgate.net

| Key Enzymes in Halogenated Naphthalene Degradation | Function |

| Naphthalene Dioxygenase (NDO) | Catalyzes the initial dihydroxylation of the aromatic ring. nih.govmdpi.com |

| cis-Dihydrodiol Dehydrogenase | Converts the cis-dihydrodiol to a dihydroxynaphthalene. nih.govmdpi.com |

| 1,2-Dihydroxynaphthalene Dioxygenase | Catalyzes the meta-cleavage of the dihydroxylated ring. nih.govnih.gov |

| Salicylate (B1505791) Hydroxylase | Converts salicylate to catechol. nih.govmdpi.com |

| Catechol 2,3-Dioxygenase | An enzyme involved in the further breakdown of the aromatic ring. nih.gov |

Elucidation of Metabolite Structures and Biotransformation Intermediates

The elucidation of metabolite structures is fundamental to understanding the biotransformation pathways of halogenated naphthalenes. While a complete pathway for 1,5-difluoronaphthalene is not detailed in the available literature, studies on analogous compounds provide significant insights into the expected intermediates.

For 1-fluoronaphthalene (B124137), biotransformation studies have identified several metabolites. These include trans-3,4-dihydroxy-3,4-dihydro-1-fluoronaphthalene and trans-5,6-dihydroxy-5,6-dihydro-1-fluoronaphthalene. researchgate.net Further metabolism can lead to the formation of phenols such as 1-fluoro-8-hydroxy-5-tetralone, 5-hydroxy-1-fluoronaphthalene, and 4-hydroxy-1-fluoronaphthalene. researchgate.net These phenolic compounds can also be found as glucoside, sulfate, and glucuronic acid conjugates. researchgate.net

In the case of dichloronaphthalenes, such as 1,4-dichloronaphthalene (1,4-DCN), studies with Pseudomonas sp. have identified a series of metabolites. mdpi.comnih.govnih.gov The degradation of 1,4-DCN was found to produce intermediates including dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene, dichlorinated naphthol, and dichlorinated salicylic acid. mdpi.comnih.gov Specifically, the oxidation of 1,4-DCN by a mutant strain of Pseudomonas putida resulted in the accumulation of 3,6-dichlorosalicylate. nih.govasm.org

The degradation pathway of 1-chloronaphthalene (B1664548) has been shown to proceed through intermediates like 1,2-dihydroxy-1,2-dihydro-8-chloronaphthalene and 3-chloro-salicylic acid. mdpi.com These findings highlight a common theme in the microbial degradation of halogenated naphthalenes: the initial enzymatic attack leads to hydroxylated and ring-opened products, with the halogen atoms often remaining on the aromatic ring through several metabolic steps. mdpi.comnih.gov

The following table summarizes the identified metabolites from the biotransformation of various halogenated naphthalenes, which serve as analogs for understanding the potential degradation of 1,5-difluoronaphthalene.

| Parent Compound | Microbial Strain/System | Identified Metabolites and Intermediates |

| 1-Fluoronaphthalene | Not specified | trans-3,4-Dihydroxy-3,4-dihydro-1-fluoronaphthalene, trans-5,6-dihydroxy-5,6-dihydro-1-fluoronaphthalene, 1-Fluoro-8-hydroxy-5-tetralone, 5-Hydroxy-1-fluoronaphthalene, 4-Hydroxy-1-fluoronaphthalene. researchgate.net |

| 1,4-Dichloronaphthalene | Pseudomonas sp. HY | Dihydroxy-dichloro-naphthalene, Epoxy-dichlorinated naphthalene, Dichlorinated naphthol, Dichlorinated salicylic acid. mdpi.comnih.gov |

| 1,4-Dichloronaphthalene | Pseudomonas putida (mutant) | 3,6-Dichlorosalicylate. nih.govasm.org |

| 1-Chloronaphthalene | Naphthalene-degrading bacteria | 1,2-Dihydroxy-1,2-dihydro-8-chloronaphthalene, 3-Chloro-salicylic acid. mdpi.com |

It is important to note that the presence of multiple halogen substituents, as in 1,5-difluoronaphthalene, may influence the regioselectivity of the initial dioxygenase attack and the subsequent metabolic steps. The stability of the carbon-fluorine bond suggests that defluorination might be a challenging step for microorganisms, potentially leading to the accumulation of fluorinated intermediates.

Applications of 1,5 Difluoronaphthalene and Derivatives in Advanced Materials Science

Organic Electronics and Optoelectronic Materials

The naphthalene (B1677914) core, particularly when functionalized with electron-withdrawing groups like fluorine and imide moieties, serves as a powerful building block for high-performance organic electronic and optoelectronic materials. The difluoronaphthalene scaffold is integral to developing materials that can efficiently transport electrons, emit light, and form the basis of complex π-conjugated systems.

Development of N-type Organic Semiconductors and Electron Transport Materials

The development of n-type organic semiconductors (OSCs), which conduct negative charge carriers (electrons), has historically lagged behind their p-type (hole-transporting) counterparts in terms of mobility and stability. acs.org Materials based on electron-deficient π-systems are crucial for creating robust n-type OSCs. acs.org Naphthalene diimides (NDIs), derivatives of the naphthalene core, are a prominent class of n-type materials due to their electron-deficient nature. abo.fi The introduction of fluorine atoms, as in 1,5-difluoronaphthalene, further enhances their electron-accepting ability, a key requirement for efficient electron transport materials. abo.fi

An effective electron transport material should possess a high electron mobility and a low-lying lowest unoccupied molecular orbital (LUMO) energy level to facilitate electron injection from electrodes and ensure stability. abo.fi A LUMO energy of -4.0 eV or lower is often targeted for air-stable electron transport. abo.fi Core-fluorinated and core-perfluoroalkylated NDIs have been synthesized and shown to be promising candidates for n-type organic field-effect transistors (OFETs). carellgroup.de These materials exhibit strong electron-accepting capabilities with LUMO energy levels in the range of -4.04 to -4.34 eV. carellgroup.de

The mechanism of electron transport in some NDI-based polymers, such as P(NDI2OD-T2), is understood through a small-polaron hopping model. nih.gov This model explains how localized charges can move between redox sites (the NDI units) along the polymer chain, leading to relatively high electron mobilities. nih.gov For instance, an electron mobility of 0.15 cm² V⁻¹ s⁻¹ has been estimated for electron transport along P(NDI2OD-T2) polymer chains. nih.gov The design of such n-type materials often involves incorporating electron-deficient heterocycles or attaching strong electron-withdrawing groups to a π-conjugated backbone to lower the LUMO energy level. researchgate.net

Table 1: Properties of Selected N-type Organic Semiconductors

| Compound/Polymer | Type | Electron Mobility (μe) | LUMO Level (eV) | Application |

|---|---|---|---|---|

| Core-perfluoroalkylated NDIs | Small Molecule | - | -4.04 to -4.34 carellgroup.de | Solution-processable semiconductors carellgroup.de |

| P(NDI2OD-T2) (N2200) | Polymer | 0.15 cm² V⁻¹ s⁻¹ (estimated) nih.gov | - | OFETs nih.gov |

| AABI (Anthanthrone-based) | Small Molecule | up to 0.90 cm² V⁻¹ s⁻¹ (single crystal) mdpi.com | -0.72 V (vs. Fc/Fc+) mdpi.com | OFETs mdpi.com |

Fluorescent Dyes and Luminescent Systems Based on Fluorinated Naphthalene Diimides

While the basic naphthalene diimide (NDI) scaffold is weakly fluorescent, derivatization of the naphthalene core can produce highly fluorescent materials. tcichemicals.com The incorporation of electron-donating groups into the electron-deficient NDI core creates donor-acceptor compounds with tunable luminescent properties. tcichemicals.com Fluorinated NDIs, in particular, have been developed into bright and exceptionally stable fluorescent dyes. researchgate.net

For example, two amino core-substituted NDI dyes with fluorinated side chains have been synthesized that exhibit unprecedented optical properties. tcichemicals.com These compounds show high fluorescence quantum yields of approximately 0.8 and long fluorescence lifetimes of about 13 nanoseconds in various solvents. tcichemicals.com Their exceptional photostability is evident even at the single-molecule level. tcichemicals.comresearchgate.net The emission wavelength of these dyes can be tuned by altering the number of substituents on the NDI core. tcichemicals.com

The development of these fluorophores is driven by their potential in a wide range of applications, including single-molecule studies and biophysical applications where fluorescence is used as a readout mechanism. tcichemicals.com The high quantum yields and stability make these fluorinated NDI-based systems excellent candidates for use as labels in techniques like Fluorescence Resonance Energy Transfer (FRET). tcichemicals.com

Table 2: Photophysical Properties of Selected Fluorinated NDI Dyes

| Dye Type | Quantum Yield (Φf) | Fluorescence Lifetime (τ) | Key Features |

|---|---|---|---|

| Amino core-substituted NDI with fluorinated side chains | ~0.8 tcichemicals.com | ~13 ns tcichemicals.com | High photostability, suitable for single-molecule applications. tcichemicals.comresearchgate.net |

| Bis-NH₂-substituted NDI | ~81% (in toluene) tcichemicals.com | - | Versatile fluorophore in a wide range of solvent polarities. tcichemicals.com |

Design Principles for π-Conjugated Molecular Systems

The design of functional π-conjugated molecular systems is a cornerstone of modern materials science, enabling the creation of materials for organic electronics. mdpi.com The function of these materials is intrinsically linked to their delocalized π-electrons, which can be precisely controlled by introducing specific functional groups onto a parent aromatic skeleton. mdpi.comd-nb.info The selection of the core molecular motif is critical, as it must possess both desirable intrinsic electronic properties and be readily modifiable through established chemical reactions. mdpi.comd-nb.info

Key design principles for these systems include:

Energy Level Tuning: The introduction of electron-donating or electron-withdrawing groups can systematically adjust the HOMO and LUMO energy levels. For instance, incorporating imide groups and imine-type nitrogen atoms is a known strategy to create robust n-type semiconductor molecules. d-nb.info

Planarity and Intermolecular Interactions: The degree of conjugation and the ability of molecules to pack effectively in the solid state are crucial for efficient charge transport. researchgate.net Ring fusion is a strategy used to enhance π-π overlap by inducing rigidity and promoting favorable molecular packing, such as a π-stacking arrangement over a less favorable herringbone pattern. researchgate.net

Solubility and Processability: For many applications, especially those involving large-area electronics, the organic material must be soluble in common solvents to allow for solution-based processing techniques like spin-coating or printing. mdpi.com Introducing flexible side chains or creating non-planar, twisted molecular structures through steric repulsion can enhance solubility without completely disrupting the electronic properties. mdpi.com

Stability: High electron affinity in electron-accepting π-systems not only leads to good electron-transporting properties but also contributes to excellent atmospheric stability, a critical factor for the longevity of electronic devices. mdpi.comd-nb.info

The 1,5-difluoronaphthalene scaffold serves as an excellent starting point or building block within this design framework, offering a combination of a rigid aromatic core and the strong electron-withdrawing influence of its fluorine substituents. researchgate.net

Components in Liquid Crystalline Systems and Displays

Difluoronaphthalene derivatives have been identified as valuable components in liquid crystalline systems, which are fundamental to modern display technologies. lgcstandards.com The introduction of fluorine atoms into the naphthalene core significantly influences the material's properties, such as its thermal stability, viscosity, and optical anisotropy, which are critical for liquid crystal applications. lgcstandards.com

Research has shown that compounds derived from difluoronaphthalenes can exhibit liquid crystal behavior. lgcstandards.com A patent has been filed for 5,7-difluoro-naphthalene-1-carbonitrile derivatives specifically for their use as components in liquid crystal mixtures, highlighting their utility in this field. mdpi.com Furthermore, spectroscopic studies of peri-difluoronaphthalene (1,8-difluoronaphthalene, a structural isomer of the 1,5- anomer) dissolved in a nematic liquid crystalline solvent have been conducted to understand the spin-spin couplings within the molecule, demonstrating the compatibility and interaction of these fluorinated aromatics with liquid crystal phases. The unique dipole moment and polarizability imparted by the C-F bonds in 1,5-difluoronaphthalene can be exploited to control the alignment of molecules in an electric field, a fundamental principle behind liquid crystal displays (LCDs).

Fundamental Research as Building Blocks for Complex Aromatic Architectures

In chemistry, a "building block" refers to a real chemical compound or a virtual molecular fragment that possesses reactive functional groups, allowing it to be used in the modular, bottom-up assembly of more complex molecular architectures. 1,5-Difluoronaphthalene is a versatile building block in organic synthesis, serving as a key intermediate for creating larger, functional molecules. researchgate.net

The structure of 1,5-difluoronaphthalene allows for regioselective functionalization, a crucial feature for the controlled synthesis of complex molecules. researchgate.net The fluorine atoms influence the reactivity of the naphthalene ring, directing subsequent chemical modifications to specific positions. This control is vital for constructing elaborate aromatic systems with precisely defined structures and properties. For example, dinitration of naphthalene derivatives followed by reduction is a pathway to synthetically important naphthalenetetramines, demonstrating how the core structure is built upon to create more complex functional molecules.

The use of such building blocks is central to a bottom-up approach for constructing long-range, ordered hierarchical structures from the nanoscale up. The specific electronic and steric properties of 1,5-difluoronaphthalene make it a valuable precursor in the synthesis of new materials for electronics, medicinal chemistry, and polymer science. researchgate.net

Molecularly Imprinted Materials for Selective Molecular Recognition

Molecular imprinting is a technique used to create synthetic polymers, known as molecularly imprinted polymers (MIPs), with artificial recognition sites that are complementary in shape, size, and functionality to a specific target molecule (the "template"). d-nb.info These materials function as artificial receptors, capable of selectively binding a target analyte from a complex mixture. The process involves polymerizing functional and cross-linking monomers around the template molecule; subsequent removal of the template leaves behind a specific "memory" of it in the polymer matrix.

The ability of 1,5-difluoronaphthalene to act as a template in molecular imprinting stems from its capacity to engage in specific non-covalent interactions. The mechanism of action for 1,5-difluoronaphthalene involves its interaction with various molecular targets through its fluorine atoms. researchgate.net These fluorine atoms can participate in hydrogen bonding (e.g., C–H···F interactions) and other non-covalent forces that are crucial for forming a stable pre-polymerization complex with functional monomers. researchgate.net This interaction is the basis for molecular recognition. tcichemicals.com

While the development of MIPs specifically targeting 1,5-difluoronaphthalene is an emerging area, the principles of molecular recognition strongly support its suitability as a template. The unique electronic signature and potential for directed intermolecular interactions provided by its two fluorine atoms could be used to generate highly selective binding cavities within a polymer. researchgate.net Such MIPs could find applications in selective solid-phase extraction, chemical sensing, or the controlled delivery of fluorinated compounds. d-nb.info

Emerging Research Frontiers and Future Prospects

Development of Green and Sustainable Synthetic Methodologies

The synthesis of fluorinated aromatic compounds has traditionally relied on methods that can be harsh and environmentally taxing. acs.org Consequently, a significant research frontier is the development of greener and more sustainable routes to 1,5-difluoronaphthalene and its derivatives. The focus is on improving efficiency, reducing waste, and utilizing less hazardous materials, aligning with the principles of green chemistry. nih.govmdpi.comacs.org

Key strategies in this area include:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems is a primary goal. The use of transition-metal catalysts, for instance, can enable reactions with lower energy consumption and higher atom economy. mdpi.com Research into palladium-catalyzed fluorination of arylboronic acid derivatives using electrophilic fluorine sources like Selectfluor represents a step in this direction, although challenges remain in making these processes more sustainable. acs.org The development of recyclable catalysts or reducing the loading of precious metals are active areas of investigation. nih.gov

Solvent-Free and Aqueous Reactions: A significant advancement in sustainable synthesis is the reduction or elimination of hazardous organic solvents. nih.gov Protocols for the solvent-free fluorination of electron-rich aromatic compounds using reagents like F-TEDA-BF4 (Selectfluor) have been described, which allow for easier isolation of products through methods like vacuum sublimation, thereby lowering the environmental factor (E-factor). researchgate.net Furthermore, performing key bond-forming reactions in aqueous media, potentially using surfactant technology to create micelles that act as nanoreactors, represents a highly promising green alternative. nih.gov

Improving Classical Methods: Even well-established reactions are being re-examined for sustainability. The Balz-Schiemann reaction, which involves the pyrolysis of aromatic diazonium tetrafluoroborates, is a classic method for introducing fluorine. nih.gov While effective, it can require high temperatures. nih.gov A greener approach to this transformation could involve flow reactors for better temperature control and safety, particularly for industrial-scale production. Similarly, halogen exchange (Halex) reactions, where chloro- or bromo-substituents are replaced by fluorine, are being optimized using phase-transfer catalysts to increase efficiency and reduce the harshness of reaction conditions. nih.gov

A comparison of traditional versus emerging green synthetic considerations is presented below.

| Feature | Traditional Synthetic Approach | Green & Sustainable Approach | Key Research Findings |

| Fluorine Source | Often involves harsh reagents like anhydrous HF or F₂ gas. acs.orgnih.gov | Use of modern electrophilic fluorinating agents (e.g., Selectfluor) which are solids and easier to handle. acs.orgresearchgate.net | Selectfluor has been successfully used in palladium-catalyzed fluorination of arylboronic acid derivatives. acs.org |

| Solvents | Typically employs volatile and often hazardous organic solvents (e.g., DMF, C₆F₆). nih.gov | Solvent-free (solid-state) reactions or use of water as a solvent. nih.govresearchgate.net | Solvent-free fluorination of naphthalene-2-ol has been demonstrated, with product isolation via sublimation. researchgate.net |

| Catalysis | May use stoichiometric amounts of reagents. | Employs catalytic amounts of transition metals (e.g., Pd, Ag) or explores metal-free alternatives. acs.orgnih.gov | Palladium-catalyzed reactions show high selectivity but can be expensive; research into reducing catalyst loading is ongoing. nih.gov |

| Waste Generation | Can produce significant stoichiometric waste from coupling reagents and byproducts. nih.gov | Higher atom economy, minimizing byproducts. mdpi.com | Multicomponent reactions (MCRs) are being explored as a strategy to maximize atom economy. mdpi.com |

In-Depth Mechanistic Studies of Novel Fluorination and Derivatization Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and inventing new ones. For fluorination and derivatization reactions involving 1,5-difluoronaphthalene, research is focused on elucidating the precise pathways through which bonds are formed and broken.

A central debate in the mechanism of electrophilic fluorination with N-F reagents like Selectfluor is the nature of the key step: does it proceed via a single-electron transfer (SET) or a nucleophilic substitution (SN2) pathway? beilstein-journals.org

Single-Electron Transfer (SET) Mechanism: In this model, an electron is transferred from the aromatic substrate to the N-F reagent, forming a radical cation intermediate. researchgate.netbeilstein-journals.org Theoretical studies on the fluorination of aromatic compounds with Selectfluor suggest the SET mechanism is often preferred over the SN2 pathway. researchgate.net Kinetic studies of some palladium-catalyzed fluorination reactions also point to a SET pathway, involving unusual Pd(III) intermediates that have been isolated and characterized. acs.org

SN2 Mechanism: This pathway involves a direct nucleophilic attack of the substrate on the fluorine atom, with the simultaneous departure of the nitrogen-containing leaving group. beilstein-journals.org While some studies support the SN2 process, the SET mechanism often cannot be rigorously excluded. beilstein-journals.org For certain reactions, such as the electrophilic fluorination of glycals with Selectfluor, experimental evidence using radical probes suggests that a SET process does not occur. acs.org

The regioselectivity of derivatization reactions, such as the nitration and bromination of difluoronaphthalenes, is another area of active mechanistic investigation. researchgate.net The directing effects of the existing fluorine atoms, combined with the electronic nature of the attacking electrophile, determine the position of the new substituent. Understanding these interactions allows for the predictable synthesis of specific isomers for various applications. researchgate.net

Advanced Multiscale Computational Modeling for Property Prediction and Material Design

Computational chemistry is an increasingly powerful tool for accelerating materials discovery. Multiscale modeling, which integrates different simulation techniques across various length and time scales, provides a comprehensive understanding of a material's behavior from the atomic level to its macroscopic performance. numberanalytics.commdpi.comresearchgate.net This approach is being applied to 1,5-difluoronaphthalene and its derivatives to predict their properties and guide the design of new, high-performance materials. numberanalytics.com

The multiscale modeling workflow typically involves:

| Modeling Scale | Computational Method | Information Obtained for 1,5-Difluoronaphthalene Systems |

| Atomic/Quantum Scale | Density Functional Theory (DFT), Semi-empirical methods (e.g., RM1) army.milscielo.br | Electronic structure (HOMO/LUMO levels), bond lengths, bond angles, electrostatic potential, and reaction energetics. researchgate.netscielo.br |

| Mesoscale | Molecular Dynamics (MD), Coarse-Grained Simulations army.mil | Crystal packing, intermolecular interactions (e.g., C–H⋯F hydrogen bonds), and phase behavior (e.g., liquid crystal formation). rsc.orgarmy.mil |

| Macroscale | Finite Element Analysis (FEA), Continuum Models mdpi.comarmy.mil | Bulk material properties such as mechanical strength, thermal stability, and optical characteristics for device-level simulation. mdpi.com |

For 1,5-difluoronaphthalene, computational studies are particularly valuable. X-ray diffraction has shown that it forms layered crystal structures linked by C–H⋯F hydrogen bonds. rsc.org Computational models like DFT and semi-empirical methods can calculate the strength and geometry of these weak interactions, which are critical in determining the bulk properties of materials. rsc.orgscielo.br By simulating how modifications to the 1,5-difluoronaphthalene core affect its electronic properties and intermolecular packing, researchers can rationally design novel organic semiconductors, liquid crystals, and other advanced materials. numberanalytics.comsmolecule.com For instance, modeling can predict how adding or changing substituent groups will alter the HOMO-LUMO energy gap, a key parameter for applications in organic electronics. researchgate.net

Exploration of New Chemical Transformations and Applications in Interdisciplinary Fields

The unique properties of 1,5-difluoronaphthalene make it a versatile building block for creating complex molecules with novel functions. Research is expanding beyond traditional synthesis to explore its potential in a range of interdisciplinary fields.

Materials Science: The introduction of fluorine into aromatic systems is known to enhance thermal and chemical resistance. This makes 1,5-difluoronaphthalene an attractive component for high-performance polymers. Furthermore, its rigid, planar structure and specific electronic properties are being explored for applications in organic electronics. Derivatives of halogenated naphthalenes have been investigated for use in organic field-effect transistors (OFETs) due to their ability to form stable π-conjugated systems. smolecule.com There is also potential for developing liquid crystals for display technologies.

Medicinal Chemistry: Fluorine substitution is a common strategy in drug design to modulate a molecule's metabolic stability and binding affinity. While research is preliminary, derivatives of 1,5-difluoronaphthalene are being investigated for potential biological activity. Studies have explored the antimicrobial and anticancer properties of certain functionalized difluoronaphthalene compounds, with some derivatives showing selective cytotoxic effects against cancer cell lines.

Supramolecular Chemistry: The C–H⋯F interaction, though a weak hydrogen bond, is a significant force in the crystal engineering of fluorinated aromatics. rsc.org The defined geometry of 1,5-difluoronaphthalene allows it to act as a well-defined structural unit (a "synthon") for building larger, ordered supramolecular assemblies. rsc.org This could lead to the design of new porous materials, such as metal-organic frameworks (MOFs), with applications in gas storage and separation. smolecule.com

Novel Reactions: Researchers are exploring new ways to functionalize the 1,5-difluoronaphthalene scaffold. This includes transition-metal-free reactions, such as the conversion of substituted phenols into fluorinated naphthols via a sequence involving 6π electrocyclization. researchgate.net The development of domino reactions, where multiple bond-forming events occur in a single step, offers an efficient route to complex polycyclic aromatic compounds derived from fluorinated naphthalenes. acs.org

The continued exploration of these frontiers promises to unlock the full potential of 1,5-difluoronaphthalene as a valuable component in the development of next-generation materials and molecules.

Q & A

Q. Table 1. Computational Tools for Docking Studies

Q. Table 2. Analytical Techniques for Structural Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.